

physical and chemical properties of N-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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N-Methylbenzamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbenzamide is a chemical compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. As a derivative of benzamide, it serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Notably, **N-Methylbenzamide** and its analogues have been investigated as potent inhibitors of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the brain, suggesting its potential in the development of novel therapeutics for neurological and psychiatric disorders.[1][2][3] This technical guide provides an in-depth overview of the physical and chemical properties of **N-Methylbenzamide**, detailed experimental protocols for its characterization, and a summary of its reactivity.

Chemical and Physical Properties

N-Methylbenzamide is an off-white crystalline solid at room temperature.[4] Its core structure consists of a benzene ring attached to an amide functional group, with a methyl group substituting one of the hydrogens on the nitrogen atom.



Quantitative Data

The key physical and chemical properties of **N-Methylbenzamide** are summarized in the tables below for easy reference and comparison.

Table 1: General Properties of N-Methylbenzamide

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ NO	[5][6]
Molecular Weight	135.16 g/mol	[6]
CAS Number	613-93-4	[6]
Appearance	Off-white crystalline solid	[4]
Odor	No significant odor	[5]

Table 2: Physical Properties of N-Methylbenzamide

Property	Value	Conditions	Source(s)
Melting Point	76-80 °C	[6][7][8]	
Boiling Point	291-292.2 °C	760 mmHg	[5][9]
167 °C	11 mmHg	[6][7]	
Density	1.0804 - 1.1031 g/cm ³	(estimate)	[5]
Vapor Pressure	0.00052 - 0.000724 mmHg	25 °C	
рКа	15.00 ± 0.46	(Predicted)	[10]

Table 3: Solubility of N-Methylbenzamide



Solvent	Solubility	Notes	Source(s)
Water	Insoluble (< 1 mg/mL at 20°C)	[4][11]	
Ethanol	Soluble (50 mg/mL)	Clear, yellow-green solution	[6][10]
Methanol	Soluble	[5]	
Nonpolar Solvents (e.g., hexane, benzene)	Lesser solubility	Due to the hydrophobic aromatic ring	[5]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of N-Methylbenzamide.

Table 4: Spectroscopic Data for N-Methylbenzamide

Technique	Key Data and Observations	Source(s)
¹H NMR	Spectra available in databases.	[7][12]
¹³ C NMR	Spectra available in databases.	[7]
Infrared (IR)	Spectra available in databases (KBr disc, nujol mull).	[7][13][14]
Mass Spectrometry (MS)	Spectra available in databases.	[7][15]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of **N-Methylbenzamide**, tailored for a laboratory setting.



Synthesis of N-Methylbenzamide from Benzoyl Chloride

This protocol describes the synthesis of **N-Methylbenzamide** via the nucleophilic acyl substitution of benzoyl chloride with methylamine.[16][17]

Materials:

- Benzoyl chloride
- Methylamine (e.g., 40% solution in water or 2M in THF)
- Sodium hydroxide (NaOH) or other suitable base
- Dichloromethane (DCM) or other suitable inert solvent
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

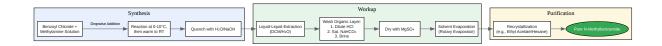
Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine in the chosen solvent and cool the flask in an ice bath.
- Dissolve benzoyl chloride in a minimal amount of the same anhydrous solvent and add it to the dropping funnel.
- Slowly add the benzoyl chloride solution dropwise to the stirred methylamine solution, maintaining the temperature below 10 °C. A precipitate of methylamine hydrochloride may form.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Quench the reaction by adding water or a dilute aqueous NaOH solution to dissolve any hydrochloride salt and neutralize excess acid chloride.



- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with dilute HCl (to remove excess methylamine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **N-Methylbenzamide**.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Diagram 1: Synthesis and Purification Workflow for N-Methylbenzamide



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Caption: A typical workflow for the synthesis and purification of **N-Methylbenzamide**.

Characterization Protocols

The melting point is a key indicator of purity.[5][11][18][19]

Materials:

- N-Methylbenzamide sample
- Melting point capillary tubes (sealed at one end)
- Melting point apparatus or Thiele tube setup



Mortar and pestle (optional)

Procedure:

- Ensure the **N-Methylbenzamide** sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
- Introduce a small amount of the powdered sample into the open end of a capillary tube.
- Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. A sample height of 1-2 mm is sufficient.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has completely melted (the end of the melting range).
- A pure sample should exhibit a sharp melting range of 0.5-1.0 °C.

This method determines the thermodynamic solubility of a compound in a given solvent.[4][7] [20][21][22]

Materials:

- N-Methylbenzamide
- Chosen solvent (e.g., water, ethanol)
- Vials with screw caps



- Shaker or orbital incubator set to a constant temperature
- Centrifuge
- Analytical balance
- UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

- Add an excess amount of N-Methylbenzamide to a vial containing a known volume of the solvent. This ensures that a saturated solution is formed.
- Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C).
- Agitate the samples for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.
- After the equilibration period, allow the vials to stand to let the undissolved solid settle.
- To separate the undissolved solid, centrifuge the samples at a high speed.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the aliquot with the solvent to a concentration suitable for the chosen analytical method.
- Quantify the concentration of N-Methylbenzamide in the diluted aliquot using a preestablished calibration curve on a UV-Vis spectrophotometer or HPLC.
- Calculate the solubility based on the measured concentration and the dilution factor.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy[6][12][15][23]

• Sample Preparation: Dissolve 5-25 mg of **N-Methylbenzamide** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solid is completely dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.



 Analysis: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. The resulting spectra can be used to confirm the molecular structure of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)[9][10][24][25][26]

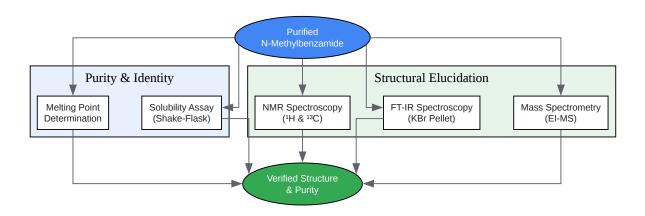
- Sample Preparation: Grind 1-2 mg of **N-Methylbenzamide** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. The spectrum will show characteristic absorption bands corresponding to the functional groups present in **N-Methylbenzamide**.

Mass Spectrometry (MS)[14][27][28][29][30]

- Sample Introduction: For a solid sample like **N-Methylbenzamide**, direct insertion or coupling with gas chromatography (GC-MS) can be used.
- Ionization: Electron Ionization (EI) is a common method for compounds of this molecular weight. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.
- Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern, which aids in structure elucidation.

Diagram 2: Analytical Characterization Workflow for N-Methylbenzamide





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Caption: A standard workflow for the analytical characterization of **N-Methylbenzamide**.

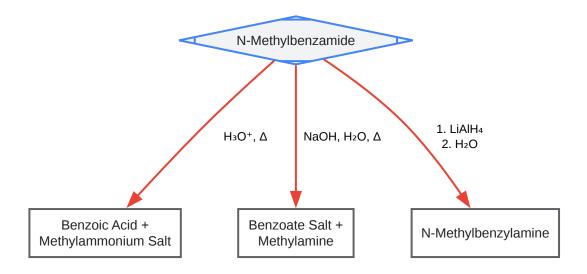
Chemical Reactivity and Stability

N-Methylbenzamide exhibits the typical reactivity of a secondary amide.

- Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield benzoic acid and methylamine.[8][31][32] This reaction typically requires heating.
- Reduction: The carbonyl group of the amide can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄) to form N-methylbenzylamine.
 [32]
- Reactivity Profile: As an amide, N-Methylbenzamide is generally less reactive towards
 nucleophilic acyl substitution compared to other carboxylic acid derivatives like acid chlorides
 or esters.[33][34] It is a weak base.[10][11]
- Stability: **N-Methylbenzamide** is a stable compound under normal laboratory conditions. It is probably combustible, but flash point data is not readily available.[4][11]

Diagram 3: Reactivity of N-Methylbenzamide





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Caption: Key chemical reactions of **N-Methylbenzamide**.

Safety and Handling

N-Methylbenzamide is harmful if swallowed. It may cause skin and eye irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. It should be stored in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS).

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- To cite this document: BenchChem. [physical and chemical properties of N-Methylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147266#physical-and-chemical-properties-of-n-methylbenzamide]

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